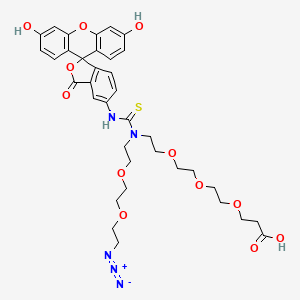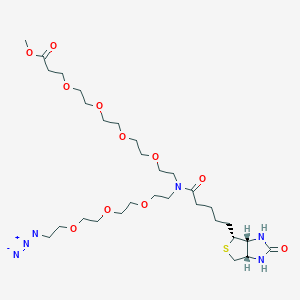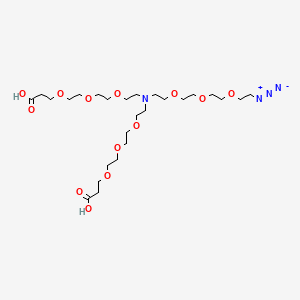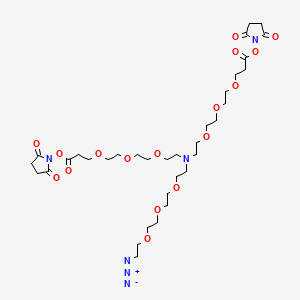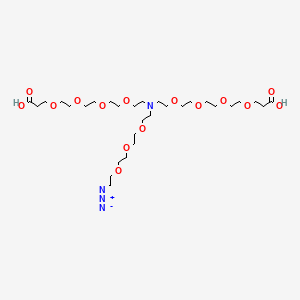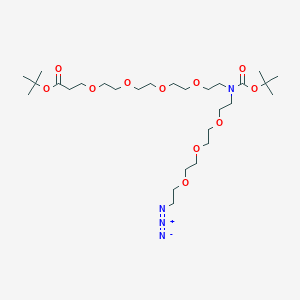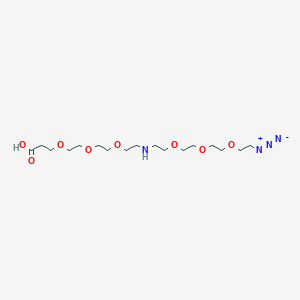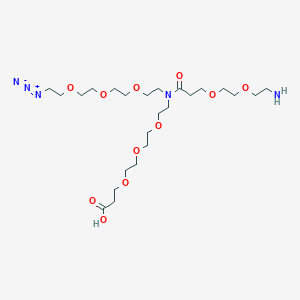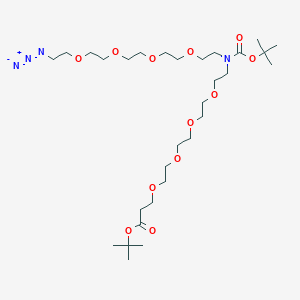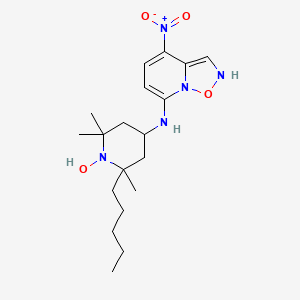
Neladenoson bialanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neladenoson bialanate is a partial adenosine A1 receptor agonist that has been investigated for its potential therapeutic effects in heart failure with preserved ejection fraction.
Preparation Methods
The synthesis of neladenoson bialanate involves the formation of an amide bond between two or more amino carboxylic acid molecules. The specific synthetic routes and reaction conditions for this compound are not widely detailed in publicly available literature. it is known that the compound is developed as a prodrug, which means it undergoes metabolic conversion in the body to produce the active drug .
Chemical Reactions Analysis
Neladenoson bialanate, as a peptide, can undergo various chemical reactions typical of peptides. These include:
Hydrolysis: The amide bonds in peptides can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: Peptides can undergo oxidation and reduction reactions, particularly at the side chains of amino acid residues.
Substitution Reactions: Peptides can participate in substitution reactions, especially at the amino and carboxyl termini.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are typically the constituent amino acids or modified peptides .
Scientific Research Applications
Neladenoson bialanate has been primarily investigated for its potential therapeutic effects in heart failure with preserved ejection fraction. It has shown promise in preclinical models for improving mitochondrial function, enhancing sarco/endoplasmic reticulum calcium ATPase 2a activity, optimizing energy substrate utilization, reversing ventricular remodeling, and providing anti-ischemic cardioprotective effects . These properties make it a valuable compound for research in cardiology and pharmacology.
Mechanism of Action
Neladenoson bialanate exerts its effects by acting as a partial agonist of the adenosine A1 receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, modulates protein kinase C, and opens ATP-sensitive potassium channels. These actions lead to various physiological effects, including cytoprotection, modulation of cardiac function, and anti-ischemic effects .
Comparison with Similar Compounds
Neladenoson bialanate is unique in its selective partial agonism of the adenosine A1 receptor. Similar compounds include:
Capadenoson: Another partial adenosine A1 receptor agonist with cardioprotective effects.
VCP746: A biased agonist of the adenosine A1 receptor that avoids the undesirable side effects associated with full agonism.
These compounds share similar mechanisms of action but differ in their selectivity and efficacy profiles, making this compound a distinct and valuable compound for therapeutic research.
Properties
CAS No. |
1239309-58-0 |
|---|---|
Molecular Formula |
C35H34ClN7O4S2 |
Molecular Weight |
716.3 g/mol |
IUPAC Name |
2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1 |
InChI Key |
WESNEIGKOAXSGX-VXKWHMMOSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-1067197; BAY1067197; BAY 1067197; BAY-106,7197; BAY 106,7197; BAY106,7197; BAY10-67197; BAY-10-67197; BAY 10-67197; Neladenoson dalanate; Neladenoson bialanate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


